molecular formula C12H8INO2 B14853852 5-(3-Iodophenyl)pyridine-3-carboxylic acid

5-(3-Iodophenyl)pyridine-3-carboxylic acid

Cat. No.: B14853852
M. Wt: 325.10 g/mol
InChI Key: KNGVEJYDSOGBQR-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodophenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-(3-Iodophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Iodophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the carboxylic acid group allows the compound to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-Iodophenyl)pyridine-3-carboxylic acid lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes the compound valuable for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C12H8INO2

Molecular Weight

325.10 g/mol

IUPAC Name

5-(3-iodophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8INO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)

InChI Key

KNGVEJYDSOGBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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